molecular formula C7H11N3 B13120504 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B13120504
M. Wt: 137.18 g/mol
InChI Key: FIBBOYNFFKWHBH-UHFFFAOYSA-N
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Description

8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with 1,2-dibromoethane, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.

Major Products:

Scientific Research Applications

8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with G-protein coupled receptors (GPCRs), modulating intracellular signaling pathways . The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

  • 7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
  • 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives

Comparison: Compared to these similar compounds, 8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to its specific methyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

8-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H11N3/c1-6-7-4-8-5-10(7)3-2-9-6/h4-6,9H,2-3H2,1H3

InChI Key

FIBBOYNFFKWHBH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CN=CN2CCN1

Origin of Product

United States

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